![molecular formula C11H12O2S B2710204 1-Tosylbicyclo[1.1.0]butane CAS No. 86537-30-6](/img/structure/B2710204.png)

1-Tosylbicyclo[1.1.0]butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

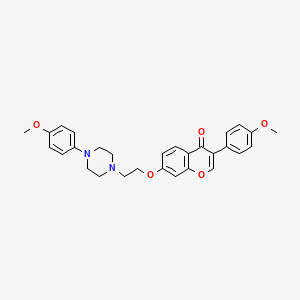

1-Tosylbicyclo[1.1.0]butane is a type of strained hydrocarbon . It’s a part of the bicyclo[1.1.0]butane family, which are known for their unique properties and potential to access new regions of chemical space . The chemistry surrounding these compounds continues to expand, making it increasingly advantageous to develop alternative reactivity modes .

Synthesis Analysis

The synthesis of 1-Tosylbicyclo[1.1.0]butane involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes . The resulting radical cations have synthetic utility, highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions . This transformation is notable for the breadth of alkene classes that can be employed, including non-activated alkenes .Molecular Structure Analysis

The molecular structure of 1-Tosylbicyclo[1.1.0]butane is unique due to its high strain energy . A rigorous mechanistic investigation, in conjunction with DFT computation, was undertaken to better understand the physical nature of bicyclo[1.1.0]butyl radical cations .Chemical Reactions Analysis

The chemical reactions of 1-Tosylbicyclo[1.1.0]butane involve the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes . The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Tosylbicyclo[1.1.0]butane are unique due to its high strain energy . The proton NMR spectrum is very characteristic in terms of the significant chemical shift differences between the endo, exo, and bridgehead protons .Scientific Research Applications

Unique Structural and Chemical Properties

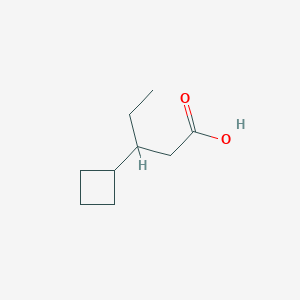

1-Tosylbicyclo[1.1.0]butane and its analogs, like 1-azabicyclo[1.1.0]butane, are known for their unique structural properties, which include high strain due to their four-membered carbocycle with a bridging C(1)-C(3) bond. This strain enables them to participate in various strain-releasing reactions, often resulting in the formation of cyclobutanes or azetidines. Despite their discovery in the 1950s and 1960s, their potential remains underexplored, especially in pharmaceutical applications (Fawcett, 2019).

Synthesis and Reactivity

These compounds exhibit diverse chemistry and are valuable as synthetic precursors. For instance, sulfone-substituted bicyclo[1.1.0]butanes have been utilized in organic synthesis due to their stability and high reactivity. A novel one-pot procedure for their synthesis from readily available methyl sulfones has been developed, offering a more efficient pathway for producing these compounds (Jung & Lindsay, 2022).

Metal-Mediated Transformations

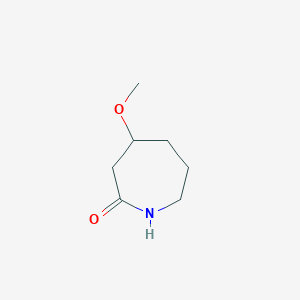

Their reactivity in metal-mediated processes is noteworthy. For example, Rh(I)-catalyzed cycloisomerization reactions of N-allyl amines using bicyclo[1.1.0]butanes can yield pyrrolidine and azepine heterocycles. This process showcases the diverse potential of these compounds in synthesizing complex scaffolds, opening doors to novel cyclic frameworks (Walczak, Krainz, & Wipf, 2015).

Application in Synthesizing Functionalized Azetidines

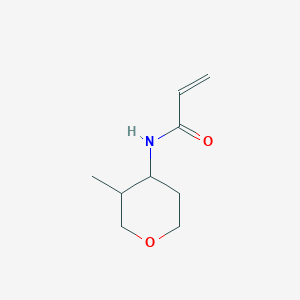

1-Tosylbicyclo[1.1.0]butane and its analogs have shown promise in synthesizing highly functionalized azetidines, which are valuable in various synthetic applications. Their peculiar reactivity, especially in the C3-N bond, allows for innovative functionalization, making them appealing in modern synthetic chemistry (Andresini, Degennaro, & Luisi, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-methylphenyl)sulfonylbicyclo[1.1.0]butane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-8-2-4-10(5-3-8)14(12,13)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNMOVXVLOFEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C23CC2C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tosylbicyclo[1.1.0]butane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)

![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)

![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)

![6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2710128.png)

![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)

![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)